molecular formula C24H24N2O5S B6561449 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide CAS No. 946298-47-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide

Cat. No.: B6561449
CAS No.: 946298-47-1
M. Wt: 452.5 g/mol
InChI Key: YGCVLFKESKZMAI-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound characterized by its intricate molecular structure

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins in biochemical reactions . It has been found to have antimicrobial activity against both Gram-positive and Gram-negative pathogens .

Cellular Effects

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide influences cell function by interacting with specific molecular targets .

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules . It has been suggested that it may interact with GlmU, an enzyme involved in bacterial membrane synthesis . This interaction could potentially lead to changes in gene expression .

Temporal Effects in Laboratory Settings

Studies are being conducted to determine its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Research on the effects of different dosages of the compound in animal models is ongoing . This includes studies on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes studies on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

Research is being conducted to determine the subcellular localization of the compound and any effects on its activity or function . This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for efficiency and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production rates and maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced tetrahydroquinoline derivatives.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

  • Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.

Comparison with Similar Compounds

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide

  • N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-methoxyphenoxy)acetamide

Uniqueness: This compound is unique due to its specific substitution pattern on the phenoxyacetamide moiety, which can influence its binding affinity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-30-20-8-5-9-21(16-20)31-17-24(27)25-19-13-12-18-7-6-14-26(23(18)15-19)32(28,29)22-10-3-2-4-11-22/h2-5,8-13,15-16H,6-7,14,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCVLFKESKZMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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